2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
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Overview
Description
2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine is an organic compound with the molecular formula C13H19N3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Substitution with Thiophene: The thiophene ring is introduced through a substitution reaction, often using a halogenated thiophene derivative.
Introduction of the Isobutyl Group: The isobutyl group is added via alkylation reactions.
Attachment of the Ethan-1-amine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the pyrazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenated compounds, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
2-(1-isobutyl-3-(furan-2-yl)-1H-pyrazol-5-yl)ethan-1-amine: Similar structure but with a furan ring instead of thiophene.
2-(1-isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine: Contains a pyridine ring instead of thiophene.
Uniqueness
The presence of the thiophene ring in 2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine imparts unique electronic and steric properties, potentially enhancing its reactivity and binding affinity in various applications compared to its analogs.
Biological Activity
2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine is a novel organic compound characterized by its unique structural features, including a pyrazole ring, an isobutyl group, and a thiophene moiety. This compound's molecular formula is C12H16N2S with a molecular weight of approximately 224.34 g/mol. Its primary amine functional group contributes significantly to its reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Many pyrazole derivatives have shown potential as antimicrobial agents. The presence of the thiophene ring may enhance this activity through electron-donating effects.
- Anti-inflammatory Effects : Pyrazole compounds are often associated with anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways critical for cellular functions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Key aspects include:
Structural Feature | Impact on Activity |
---|---|
Pyrazole Ring | Contributes to enzyme binding and inhibition |
Thiophene Moiety | Enhances electron donation, potentially increasing reactivity |
Isobutyl Group | Affects lipophilicity and membrane permeability |
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, providing insights into the potential therapeutic applications of this compound:
- Antimicrobial Studies : A study examining various pyrazole derivatives found that modifications at the 3-position of the pyrazole ring significantly affected antimicrobial potency against different bacterial strains. Compounds with electron-withdrawing groups showed enhanced activity compared to their counterparts with electron-donating groups .
- Anti-inflammatory Activity : Research on related compounds demonstrated that certain pyrazole derivatives exhibited significant anti-inflammatory effects in animal models, suggesting that the incorporation of thiophene may further enhance these properties due to its ability to stabilize reactive intermediates .
- Enzyme Inhibition : A detailed investigation into the enzyme inhibition potential of related pyrazole compounds revealed that specific substitutions at the 5-position of the pyrazole ring could lead to improved inhibitory activity against key metabolic enzymes such as cyclooxygenases (COX) .
Properties
Molecular Formula |
C13H19N3S |
---|---|
Molecular Weight |
249.38 g/mol |
IUPAC Name |
2-[2-(2-methylpropyl)-5-thiophen-2-ylpyrazol-3-yl]ethanamine |
InChI |
InChI=1S/C13H19N3S/c1-10(2)9-16-11(5-6-14)8-12(15-16)13-4-3-7-17-13/h3-4,7-8,10H,5-6,9,14H2,1-2H3 |
InChI Key |
ANKKXHSRDAVYGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CC=CS2)CCN |
Origin of Product |
United States |
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